molecular formula C12H26O B8078272 (2-Ethyl-1-butyl) ether

(2-Ethyl-1-butyl) ether

Cat. No.: B8078272
M. Wt: 186.33 g/mol
InChI Key: YJBYJBXZLXFOCG-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsymmetrical Dialkyl Ether Chemistry

Ethers are classified as symmetrical or unsymmetrical based on whether the two alkyl or aryl groups attached to the oxygen atom are identical or different, respectively. rsc.orgmasterorganicchemistry.com (2-Ethyl-1-butyl) ether is a symmetrical ether. However, the study of its properties and synthesis provides insights relevant to the broader field of branched unsymmetrical dialkyl ethers. These ethers are of interest due to the influence of their branched structures on properties like solubility, boiling point, and reactivity. The branching in the alkyl chains can affect the accessibility of the ether oxygen's lone pairs and the adjacent carbon atoms, thereby modulating their chemical behavior. numberanalytics.com

Significance of Investigating Alkyl Ether Structure-Reactivity Relationships

The relationship between the structure of an alkyl ether and its reactivity is a fundamental concept in organic chemistry. For ethers, this relationship is particularly evident in reactions such as cleavage by strong acids. libretexts.orglibretexts.org The steric and electronic effects of the alkyl groups determine the mechanism and outcome of such reactions. For instance, ethers with primary alkyl groups tend to undergo SN2-type cleavage, while those with tertiary alkyl groups favor an SN1 mechanism. libretexts.orglibretexts.org The branched nature of the 2-ethylbutyl groups in this compound makes it an interesting subject for studying how steric hindrance near the reaction center influences reactivity. Understanding these relationships is crucial for predicting the behavior of complex molecules containing ether functionalities and for designing new synthetic methodologies.

Overview of Academic Research Trends in Ether Chemistry

Contemporary research in ether chemistry is multifaceted, with several key trends. A significant area of focus is the development of new and more efficient methods for ether synthesis. scispace.com While the Williamson ether synthesis remains a cornerstone, its limitations, especially for preparing sterically hindered ethers, have driven the exploration of alternative methods, including novel catalytic systems and electrochemical approaches. numberanalytics.comnih.govacs.org There is also a growing emphasis on sustainable and environmentally friendly synthesis routes, such as using water as a solvent or employing reusable catalysts. scispace.com Furthermore, the unique properties of certain ethers, such as their use as solvents, fuel additives, and in the synthesis of pharmaceuticals and other fine chemicals, continue to fuel research into their applications and fundamental chemical behavior. numberanalytics.commdpi.com

Physicochemical and Spectroscopic Data of this compound

While specific experimental data for this compound is limited, its properties can be predicted based on the known data of analogous branched dialkyl ethers.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular FormulaC12H26O
Molecular Weight186.34 g/mol
Boiling PointApprox. 210-220 °C
DensityApprox. 0.8 g/mL
Solubility in WaterLow
AppearanceColorless liquid

Note: These values are estimations based on trends observed for similar branched ethers and should be confirmed by experimental measurement.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H NMR Signals in the range of 3.3-3.5 ppm for the -O-CH₂- protons, with other aliphatic protons appearing at higher fields (0.8-1.6 ppm). libretexts.orgpressbooks.pub
¹³C NMR A signal for the carbon atom of the -O-CH₂- group is expected in the 70-80 ppm range. libretexts.orgpressbooks.pub Other aliphatic carbons would appear at higher field strengths.
IR Spectroscopy A strong, characteristic C-O-C stretching band is anticipated around 1120 cm⁻¹. uobabylon.edu.iqyoutube.com
Mass Spectrometry A weak molecular ion peak is expected. The fragmentation pattern would likely be dominated by cleavage alpha to the oxygen atom, leading to the loss of an alkyl group. nih.govwhitman.edulibretexts.org

Synthesis of this compound

The primary method for synthesizing symmetrical ethers like this compound is the acid-catalyzed dehydration of the corresponding alcohol, in this case, 2-ethyl-1-butanol (B44090). libretexts.org Another common method is the Williamson ether synthesis.

The precursor, 2-ethyl-1-butanol, can be synthesized through the aldol (B89426) condensation of acetaldehyde (B116499) and 1-butanal, followed by hydrogenation. lookchem.comchemicalbook.com

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a sodium alkoxide with an alkyl halide. masterorganicchemistry.comrichmond.edu For this compound, this would involve the reaction of sodium 2-ethylbutoxide with 1-halo-2-ethylbutane.

Reaction:

CH₃CH₂CH(CH₂CH₃)CH₂ONa + CH₃CH₂CH(CH₂CH₃)CH₂X → [CH₃CH₂CH(CH₂CH₃)CH₂]₂O + NaX (where X = Cl, Br, I)

However, due to the branched nature of the alkyl halide, this reaction may be prone to a competing elimination reaction (E2), which would reduce the yield of the desired ether. masterorganicchemistry.com

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the ether linkage and the steric hindrance imparted by the branched alkyl groups.

Acid-Catalyzed Cleavage

Ethers can be cleaved by strong acids such as HBr and HI. libretexts.orglibretexts.org For a symmetrical ether like this compound, the cleavage would yield 2-ethyl-1-butanol and a 1-halo-2-ethylbutane.

Reaction:

[CH₃CH₂CH(CH₂CH₃)CH₂]₂O + HX → CH₃CH₂CH(CH₂CH₃)CH₂OH + CH₃CH₂CH(CH₂CH₃)CH₂X (where X = Br, I)

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the primary nature of the carbon attached to the oxygen, an SN2 mechanism is expected. libretexts.orglibretexts.org

Properties

IUPAC Name

3-(2-ethylbutoxymethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBYJBXZLXFOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethyl 1 Butyl Ether and Analogues

Development of Efficient and Selective Etherification Protocols

The synthesis of ethers, particularly unsymmetrical and sterically hindered ones, requires methodologies that offer high efficiency and selectivity to avoid the formation of undesired byproducts.

A promising method for the synthesis of unsymmetrical dialkyl ethers involves the use of alkoxyhydrosilanes as mediators for the cross-etherification of two different alcohols. nih.govresearchgate.net This approach has been shown to be effective for coupling secondary benzyl (B1604629) alcohols with aliphatic alcohols, providing the target ethers in good to high yields. nih.gov

The proposed mechanism suggests the formation of a carbocation from one of the alcohol substrates, which is then trapped by the other alcohol. The choice of silane (B1218182) is crucial for the reaction's success. For instance, studies on benzyl alcohol derivatives have shown that (EtO)2MeSiH is an effective mediator, while other silanes like Ph2SiH2 or (EtO)3SiH were less effective or resulted in low yields. researchgate.net This methodology's applicability to branched primary alcohols like 2-ethyl-1-butanol (B44090) presents an area for further investigation, potentially offering a selective route to ethers like (2-Ethyl-1-butyl) ether.

Table 1: Efficacy of Various Silanes in Cross-Etherification

Silane Mediator Outcome
(EtO)₂MeSiH Effective for etherification
Ph₂SiH₂ Not effective for this reaction
(EtO)₃SiH Resulted in low product yield
PhMe₂SiH Reduced reaction efficiency

The Williamson ether synthesis is a classical and widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group. wikipedia.org

For branched systems, the efficiency of the Williamson synthesis is highly dependent on the steric hindrance of the reactants. chegg.commasterorganicchemistry.com Since the reaction follows an Sₙ2 pathway, it is most successful with unhindered, typically primary, alkyl halides. wikipedia.orgmasterorganicchemistry.com When synthesizing a branched ether like this compound, there are two possible disconnection approaches:

Route A: Sodium 2-ethyl-1-butoxide (a branched alkoxide) with a primary alkyl halide (e.g., ethyl iodide).

Route B: Sodium ethoxide (a simple alkoxide) with a branched primary alkyl halide (e.g., 1-bromo-2-ethylbutane).

Due to steric hindrance around the reactive center in the branched alkyl halide, Route B would be significantly slower and more prone to a competing E2 elimination reaction, leading to the formation of 2-ethyl-1-butene (B1580654) as a major byproduct. libretexts.orgorganic-chemistry.org Therefore, Route A, which utilizes the less sterically hindered primary alkyl halide, is the preferred and more optimized pathway for synthesizing branched ethers via the Williamson method. libretexts.org

Table 2: Comparison of Synthetic Routes for this compound via Williamson Synthesis

Route Alkoxide Alkyl Halide Primary Mechanism Major Product Minor Product (Byproduct)
A Sodium 2-ethyl-1-butoxide Ethyl Iodide Sₙ2 This compound Minimal
B Sodium Ethoxide 1-Bromo-2-ethylbutane E2/Sₙ2 2-Ethyl-1-butene This compound

Reductive etherification provides a powerful and atom-economical alternative for synthesizing unsymmetrical ethers from readily available carbonyl compounds and alcohols. csic.es This method involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. csic.esorganic-chemistry.org The reaction is believed to proceed through the formation of a hemiacetal intermediate, which is then reduced to the ether. researchgate.net

To synthesize this compound, one could react 2-ethyl-1-butanol with acetaldehyde (B116499) or ethanol (B145695) with 2-ethylbutanal. A variety of catalytic systems have been developed for this transformation. For example, a well-defined cationic Ruthenium-Hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols using environmentally benign water as a solvent and molecular hydrogen (H₂) as the reducing agent. nih.gov Other systems employ silanes, such as triethylsilane (Et₃SiH), in combination with Lewis acid catalysts like Ytterbium(III) triflate (Yb(OTf)₃) or iron(III) chloride. csic.es These methods are valuable as they avoid the use of stoichiometric amounts of strong bases or pre-formation of alkoxides. chemrxiv.org

Table 3: Catalysts and Reductants in Reductive Etherification

Catalyst Reducing Agent Substrates Solvent
Cationic Ru-H Complex H₂ Aldehydes/Ketones + Alcohols Water
Yb(OTf)₃ Et₃SiH Aldehydes/Ketones + Alcohols Not Specified
Iron(III) Chloride Et₃SiH Carbonyls + Alkoxytrimethylsilane Not Specified

Alkoxymercuration-demercuration is a two-step process used to synthesize ethers from alkenes and alcohols. pearson.com This method is particularly useful because it allows for the Markovnikov addition of an alcohol across a double bond without the carbocation rearrangements that can plague acid-catalyzed hydration or etherification. libretexts.orgmasterorganicchemistry.com

In the first step, alkoxymercuration, the alkene reacts with a mercury salt, such as mercuric trifluoroacetate (B77799) [Hg(O₂CCF₃)₂], in an alcohol solvent. libretexts.org The alcohol acts as a nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon, leading to a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com The second step, demercuration, involves the reduction of the organomercury intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to replace the mercury with a hydrogen atom, yielding the final ether product. libretexts.orgmasterorganicchemistry.com

To synthesize this compound, 2-ethyl-1-butene would be treated with mercuric trifluoroacetate in ethanol, followed by reduction with sodium borohydride. This pathway reliably produces the desired ether, avoiding potential side reactions. libretexts.org

Table 4: Alkoxymercuration-Demercuration for this compound Synthesis

Step Reactants Reagents Intermediate/Product
1. Alkoxymercuration 2-Ethyl-1-butene, Ethanol Hg(O₂CCF₃)₂ Organomercury intermediate
2. Demercuration Organomercury intermediate NaBH₄ This compound

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in developing efficient and environmentally benign synthetic routes. However, not all catalytic approaches are suitable for the synthesis of specific, complex ethers.

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes at high temperatures. chemguide.co.uklibretexts.org At lower temperatures, a competing reaction can occur where two alcohol molecules condense to form a symmetrical ether. libretexts.org However, this method is generally unsuitable for the preparation of specific, unsymmetrical ethers.

For a branched primary alcohol like 2-ethyl-1-butanol, treatment with a strong acid (e.g., sulfuric acid or phosphoric acid) and heat primarily leads to an E2 elimination reaction to form alkenes. libretexts.orgyoutube.com The primary carbocation that would be required for an E1 mechanism is highly unstable. youtube.com Even if some etherification were to occur, it would lead to a mixture of products, including the symmetrical diether, dithis compound, and potentially other rearranged products. The direct synthesis of an unsymmetrical ether like this compound by co-dehydrating 2-ethyl-1-butanol and ethanol would result in a statistical mixture of three different ethers and multiple alkene byproducts, making it an impractical and low-yielding synthetic route. chemguide.co.uk

Table 5: Potential Products from Acid Treatment of 2-Ethyl-1-butanol

Reaction Type Potential Products Conditions
Dehydration (Elimination) 2-Ethyl-1-butene High Temperature
Etherification (Substitution) Dithis compound Lower Temperature
Rearrangement & Elimination Other alkene isomers High Temperature

Heterogeneous Catalysis for Unsymmetrical Ether Formation

The synthesis of unsymmetrical ethers, such as this compound, increasingly utilizes heterogeneous catalysts due to their operational advantages, including ease of separation from reaction products and potential for recyclability, which are crucial for industrial applications. researchgate.net These catalysts are pivotal in overcoming the challenges associated with traditional methods like the Williamson ether synthesis, which often require strong bases and produce stoichiometric waste. nih.gov

Solid acid catalysts are prominent in the direct etherification of alcohols. For instance, tungstated zirconia has been identified as a selective and green solid acid catalyst for the direct, liquid-phase etherification of primary alcohols. researchgate.net This catalyst has demonstrated high selectivity (greater than 94%) for the coupling of C6-C12 linear alcohols at 393 K. researchgate.net Research into biomass-derived ethers has highlighted a range of heterogeneous catalysts capable of selectively producing ethers from various functional groups including alcohols, aldehydes, ketones, and furans. researchgate.netnih.govosti.gov The choice of catalyst and reaction conditions is crucial for targeting specific ether products from diverse biomass-derived starting materials. researchgate.netnih.gov

Innovations in catalyst design have led to the development of bifunctional catalysts. For example, a series of low-cost Al-Ni-P catalysts with a robust AlPO4/Ni2P structure have been shown to possess both hydrogenation activation and acid catalysis features. mdpi.com These catalysts are effective in directly synthesizing unsaturated ethers from the selective hydrogenation coupling of unsaturated aldehydes with various primary or secondary alcohols, achieving yields up to 97% under mild conditions (0.1 MPa H2 and 393 K). mdpi.com The development of such robust heterogeneous systems offers a green and efficient pathway for producing high-grade ethers. mdpi.com

CatalystReactantsProduct TypeKey Findings
Tungstated ZirconiaC6-C12 linear alcoholsSymmetrical ethers>94% selectivity for etherification at 393 K. researchgate.net
Al-Ni-P (AlPO4/Ni2P)Unsaturated aldehyde, C1-C5 alcoholsUnsaturated ethersBifunctional catalyst with hydrogenation and acid features; up to 97% yield under mild conditions. mdpi.com
Solid Acid Catalysts (general)Biomass-derived alcohols, aldehydes, ketones, etc.Symmetrical and unsymmetrical ethersKey for converting biomass feedstocks into fuel ethers and lubricants. researchgate.netosti.gov

Organocatalysis and Metal-Catalyzed Etherification Pathways

Beyond heterogeneous systems, organocatalysis and homogeneous metal catalysis offer powerful and selective routes for constructing the C-O bond in unsymmetrical ethers. These methods often provide milder reaction conditions and broader functional group tolerance compared to traditional approaches.

Organocatalysis: Trifluoroacetic acid (TFA) has been employed as an adaptive organocatalyst for the cross-coupling of two different alcohols, specifically benzylic alcohols with various alkyl alcohols, to produce unsymmetrical ethers. nih.gov This protocol is noted for its high efficiency, broad substrate scope (over 50 examples with yields up to 99%), and mild conditions, demonstrating its potential for industrial-scale production. nih.gov Another approach involves anion-binding catalysis for reductive etherification, highlighting the versatility of organocatalytic strategies. researchgate.net

Metal-Catalysis: A wide array of transition metals, including ruthenium, iron, nickel, palladium, and copper, have been successfully used to catalyze etherification reactions.

Ruthenium: A well-defined cationic ruthenium-hydride complex, [(C6H6)(PCy3)(CO)RuH]⁺BF₄⁻, has been shown to be a highly selective catalyst for the etherification of two different alcohols to form unsymmetrical ethers. nih.govresearchgate.net This method is effective for a broad range of substrates, including highly functionalized chiral compounds, and proceeds without generating wasteful byproducts. nih.govresearchgate.net Another ruthenium-based system uses NNN pincer complexes for the dehydrative etherification of secondary alcohols under solvent-free and base-free conditions. researchgate.net

Iron: As an earth-abundant and environmentally benign metal, iron presents an economical alternative to noble metals. nih.gov Iron(III) triflate has been identified as an efficient catalyst for the direct and selective dehydrative etherification of alcohols. nih.govacs.org The addition of ammonium (B1175870) chloride can suppress side reactions, allowing for the selective synthesis of unsymmetrical ethers from secondary and primary alcohols. Mechanistic studies suggest the reaction proceeds via an in situ formed symmetrical ether intermediate. nih.govacs.org

Nickel: Nickel complexes are attractive for their ability to catalyze the cross-coupling of (hetero)aryl electrophiles (including chlorides) with a wide range of primary and secondary alcohols. liv.ac.uk Light-promoted nickel catalysis, using a NiII-aryl complex irradiated with long-wave UV light, enables C-O coupling in the presence of a soluble base without needing an external photosensitizer. liv.ac.uk

Palladium and Copper: Palladium and copper catalysts are widely used in classic cross-coupling reactions for ether synthesis, such as the Buchwald-Hartwig and Ullmann reactions, respectively, which are particularly effective for forming aryl ethers. nih.govresearchgate.netnih.gov

Visible-light photoredox catalysis represents another modern approach, where an iridium-based catalyst can generate alkoxy radicals from alcohols, which then participate in C-H functionalization to form ethers like tetrahydrofurans and chromanes. acs.org

Catalyst TypeCatalyst ExampleReaction TypeKey Features
OrganocatalystTrifluoroacetic acid (TFA)Alcohol-alcohol cross-couplingMild conditions, high yields (up to 99%), broad scope. nih.gov
Ruthenium[(C6H6)(PCy3)(CO)RuH]⁺BF₄⁻Dehydrative etherificationHigh selectivity for unsymmetrical ethers, no wasteful byproducts. nih.govresearchgate.net
IronIron(III) triflateDehydrative etherificationEarth-abundant, low toxicity, selective with additives. nih.govacs.org
NickelNiII-aryl complexLight-promoted C-O couplingCouples aryl halides (including chlorides) with alcohols. liv.ac.uk
Iridiumfac-Ir(ppy)₃Visible-light photoredoxGenerates alkoxy radicals for C-H functionalization. acs.org

Sustainable and Green Chemistry Methodologies in Ether Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes for ethers. tsijournals.compnas.org This involves the adoption of energy-efficient technologies, eco-friendly catalysts and solvents, and renewable starting materials.

Microwave-Assisted Ether Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique that offers significant advantages over conventional heating methods. tsijournals.comhakon-art.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields. hakon-art.comacs.org

The Williamson ether synthesis, a cornerstone reaction for producing both symmetrical and unsymmetrical ethers, has been successfully adapted to microwave conditions. tsijournals.comorgchemres.org For example, the conversion of alcohols to alkyl aryl ethers in the presence of sodium hydroxide (B78521) can be completed in less than 5 minutes with excellent yields (78-100%) under microwave irradiation. tsijournals.comhakon-art.comrroij.com Another rapid protocol involves using a mixture of potassium carbonate and potassium hydroxide with a phase-transfer catalyst (tetra-n-butyl ammonium bromide), achieving high yields of various ethers in 45 to 100 seconds. tsijournals.comhakon-art.comrroij.com

These protocols highlight the key benefits of microwave assistance: speed, efficiency, and often milder reaction conditions. hakon-art.comorgchemres.org By minimizing the use of energy and time, MAOS aligns with the core tenets of sustainable chemical production. tsijournals.com

Eco-Friendly Solvent Systems and Catalyst Development

A major focus of green chemistry is the reduction or replacement of hazardous volatile organic compounds (VOCs) traditionally used as solvents. pnas.orgnih.gov The ideal green solvent is non-toxic, readily available, and ideally derived from renewable sources. pnas.org Water is often considered a preferred green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The development of catalytic systems that operate in water, such as the ruthenium-catalyzed reductive etherification of carbonyls, represents a significant step towards sustainable synthesis. nih.gov

Other classes of green solvents include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and renewable solvent alternative. pnas.org

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. tsijournals.comorientjchem.org

Bio-based Solvents: Solvents derived from biomass, such as glycerol (B35011) (a byproduct of biodiesel production) and ethyl lactate, are biodegradable and have excellent solvency power. researchgate.netorientjchem.org

In addition to solvents, the development of environmentally friendly catalysts is crucial. This includes designing catalysts based on earth-abundant and non-toxic metals like iron, which can replace rarer and more hazardous noble metals. nih.gov Furthermore, creating solvent-free reaction conditions, where the reactants themselves act as the solvent, represents an ideal green chemistry scenario, as seen in a patented method for ether synthesis using a monovalent silver salt catalyst without any external organic solvent. google.com Such processes minimize waste and simplify product purification, often requiring only distillation. google.com

Biomass-Derived Feedstocks in Ether Production Research

The transition from petroleum-based feedstocks to renewable, biomass-derived resources is a fundamental goal of sustainable chemistry. researchgate.net Biomass offers a rich and diverse source of carbon for producing green products, including ethers that can serve as biofuels, lubricants, and specialty chemicals. researchgate.netnih.govresearchgate.net

Significant research has focused on converting biomass-derived platform molecules into valuable ethers. nih.govosti.gov Alcohols, which are key synthons for ether production, can be derived from various biomass components through processes like fermentation or chemical conversion. scispace.com For instance, furfural, obtainable from lignocellulosic biomass, can be converted into furfuryl alcohol and subsequently into other precursors for ether synthesis. researchgate.netscispace.com

The Guerbet reaction provides a pathway to produce branched-chain alcohols, such as 2-ethyl-1-hexanol, from smaller biomass-derived alcohols like ethanol. scispace.com These branched alcohols are direct analogues to the precursors needed for compounds like this compound and are valuable for producing ethers with desirable properties for use as diesel additives and lubricants. researchgate.netscispace.com The catalytic etherification of these bio-alcohols using heterogeneous catalysts is a key area of ongoing research to develop economically and environmentally favorable routes to renewable ethers. researchgate.netnih.govosti.gov

Mechanistic Investigations of 2 Ethyl 1 Butyl Ether Reactivity and Transformation Pathways

Reaction Mechanisms of C–O Bond Cleavage in Ethers

The cleavage of the carbon-oxygen (C–O) bond in ethers is a reaction of significant interest due to the prevalence of the ether linkage in various chemical and biological systems. Ethers are generally characterized by their chemical stability and resistance to many reagents, which makes them excellent solvents for chemical reactions. pressbooks.publibretexts.org However, under specific conditions involving strong acids, radical species, or enzymatic action, the C–O bond can be broken. The cleavage can proceed through several distinct mechanistic pathways, including homolytic, heterolytic, and enzymatic processes.

Homolytic C–O Bond Dissociation Processes

Homolytic bond cleavage involves the symmetrical breaking of a covalent bond, where each of the resulting fragments retains one of the originally shared electrons, leading to the formation of two radicals. chemistrysteps.com The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org This value is a direct measure of the bond's strength; a higher BDE indicates a stronger bond that is more resistant to homolytic cleavage. libretexts.org For an ether (R-O-R'), the homolytic cleavage of one of the C–O bonds results in an alkoxy radical (RO•) and an alkyl radical (R'•).

BondBond Dissociation Energy (kcal/mol)
CH₃O–CH₃~85
CH₃CH₂O–CH₂CH₃~82
(CH₃)₃CO–C(CH₃)₃~77

This table presents typical Bond Dissociation Energies (BDEs) for the C-O bond in simple aliphatic ethers, illustrating the energy required for homolytic cleavage.

Heterolytic Ether Cleavage Mechanisms

Heterolytic cleavage is the more common pathway for ether reactions in solution, particularly under acidic conditions. wikipedia.org This process involves the asymmetrical breaking of the C–O bond, where one fragment retains both of the shared electrons, resulting in the formation of ions. Due to the high basicity of the potential alkoxy (RO⁻) leaving group, ethers are generally resistant to direct nucleophilic substitution. masterorganicchemistry.comchemistrysteps.com Therefore, cleavage requires the protonation of the ether oxygen by a strong acid to create a good leaving group (an alcohol, ROH). masterorganicchemistry.comchemistrysteps.com

The cleavage of the protonated ether then proceeds via either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) mechanism, depending on the structure of the alkyl groups attached to the oxygen. pressbooks.pubwikipedia.orgmasterorganicchemistry.com

SN2 Mechanism : This pathway is dominant for ethers with methyl, primary, or secondary alkyl groups. pressbooks.pubmasterorganicchemistry.com After protonation of the ether oxygen, a nucleophile (typically a halide ion like I⁻ or Br⁻ from the strong acid) attacks the less sterically hindered carbon atom, displacing the alcohol as a leaving group. pressbooks.pubmasterorganicchemistry.comlibretexts.org This results in the formation of an alcohol and an alkyl halide. masterorganicchemistry.com

SN1 Mechanism : This mechanism occurs when one of the alkyl groups can form a stable carbocation, such as a tertiary, benzylic, or allylic group. pressbooks.pubmasterorganicchemistry.comlibretexts.org Following protonation, the C–O bond breaks to form a relatively stable carbocation and an alcohol molecule. youtube.com The carbocation is then attacked by the nucleophile. libretexts.org This pathway is generally faster than the SN2 cleavage and can occur at more moderate temperatures. pressbooks.pub

The choice of strong acid is critical; hydroiodic acid (HI) and hydrobromic acid (HBr) are most effective because they are strong acids and their conjugate bases (I⁻ and Br⁻) are excellent nucleophiles. wikipedia.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally less effective. pressbooks.pubwikipedia.org

Enzymatic Ether Bond Cleavage in Biomass Depolymerization

In biological systems, the cleavage of ether bonds is a crucial step in the degradation of complex biopolymers, most notably lignin (B12514952). Lignin, an abundant aromatic polymer found in plant cell walls, is characterized by a variety of ether and carbon-carbon linkages, with the β-O-4 aryl ether bond being the most prevalent, accounting for up to 60% of all linkages. researchgate.netrsc.orgfrontiersin.org The recalcitrant nature of these bonds makes lignin degradation challenging.

Certain microorganisms have evolved sophisticated enzymatic systems to selectively cleave these ether linkages. nih.gov In bacteria such as Sphingobium sp. SYK-6, the degradation of the β-O-4 linkage is a multi-step process involving a cascade of enzymes. researchgate.netrsc.org

Oxidation : The pathway is initiated by NAD⁺-dependent Cα-dehydrogenases (e.g., LigD, LigL) that oxidize the α-hydroxyl group of the lignin model compound to a ketone. osti.govresearchgate.net This oxidation increases the susceptibility of the adjacent β-ether bond to cleavage. frontiersin.orgosti.gov

Ether Cleavage : Glutathione (B108866) S-transferases (GSTs), which function as β-etherases (e.g., LigF, LigE), then catalyze the nucleophilic attack of glutathione on the β-carbon. osti.govresearchgate.net This stereospecific reaction cleaves the β-O-4 ether bond, releasing a guaiacol (B22219) molecule and forming a glutathione conjugate. osti.govresearchgate.net

Glutathione Removal : Finally, a glutathione lyase (e.g., LigG) removes the glutathione from the intermediate product. researchgate.netrsc.org

These enzymatic systems are of significant interest for biorefinery applications, as they offer a highly selective and efficient means of depolymerizing lignin to produce valuable low-molecular-mass aromatic compounds. frontiersin.orgnih.govrsc.org

Reactivity of (2-Ethyl-1-butyl) Ether under Specific Conditions

The reactivity of this compound, an aliphatic ether, is dictated by the nature of its C-O-C linkage and the structure of its alkyl substituents. The oxygen atom is attached to a primary carbon of a 2-ethylbutyl group and a secondary carbon of another 2-ethylbutyl group (assuming a symmetrical ether, bis(2-ethylbutyl) ether). This structure influences its behavior in acid-mediated and radical-initiated reactions.

Acid-Mediated Transformations and Stability Studies

Like most aliphatic ethers, this compound is stable under neutral or basic conditions but is susceptible to cleavage by strong acids such as HBr and HI. pressbooks.pub The transformation proceeds through the heterolytic cleavage mechanism described previously.

Protonation : The first step is the protonation of the ether's oxygen atom by the strong acid, forming an oxonium ion. This converts the alkoxy group into a good leaving group (2-ethyl-1-butanol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : Since the ether contains primary and secondary carbon atoms attached to the oxygen, the subsequent cleavage will proceed via an SN2 mechanism. pressbooks.pubmasterorganicchemistry.com The nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. In this compound, the primary carbon is less sterically hindered than the secondary carbon. Therefore, the nucleophilic attack will preferentially occur at the primary carbon.

The expected products of the acid-mediated cleavage of this compound with HBr would be 2-ethyl-1-butanol (B44090) and 2-ethyl-1-bromobutane . If an excess of the acid is used, the initially formed alcohol can be further converted into a second molecule of the alkyl halide. masterorganicchemistry.com

ReactantConditionsMechanismPredicted Products
This compoundStrong Acid (HBr, HI)SN22-Ethyl-1-butanol and 2-Ethyl-1-halobutane

This table summarizes the predicted outcome of the acid-mediated cleavage of this compound.

Radical Reactions and Alkylperoxy Radical Isomerization

In the gas phase, particularly during low-temperature oxidation or combustion, ethers can undergo radical-initiated reactions. nrel.gov A key process in this regime is the formation of alkylperoxy radicals (RO₂) and their subsequent isomerization. nrel.govfigshare.com This isomerization is a critical step that governs the competition between chain-propagation and chain-branching reactions. figshare.comosti.gov

The process begins with the abstraction of a hydrogen atom from the ether by a radical species (like •OH), forming an alkyl radical. This alkyl radical then reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂). The RO₂ radical can then undergo an internal H-atom abstraction, or isomerization, to form a hydroperoxyalkyl radical (•QOOH). nrel.govfigshare.com

The rate and pathway of this isomerization depend significantly on the structure of the ether and the size of the transition state ring involved in the hydrogen transfer (typically 5-, 6-, 7-, or 8-membered rings). figshare.comacs.org Studies have shown that for ethers, isomerization through 6- and 7-membered ring transition states is generally the fastest. figshare.com The presence of the ether oxygen atom in the transition state ring can influence the reaction rate constants, sometimes making them an order of magnitude different from analogous alkane isomerizations. figshare.comosti.gov

Nucleophilic and Electrophilic Pathways for Ether Functionalization

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. chemistry.coachlibretexts.org The C-O bond in ethers is strong, and the alkoxide leaving groups (RO⁻) are very basic and thus poor leaving groups, hindering nucleophilic substitution reactions under neutral or basic conditions. chemistrysteps.compearson.com Consequently, the functionalization of ethers such as this compound typically requires harsh conditions and activation, usually by strong acids. chemistry.coachchemistrysteps.com

The primary pathway for the functionalization of ethers is acid-catalyzed cleavage by strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). chemistry.coachchemistrysteps.com This process involves the ether acting as a Lewis base, where the ether oxygen is first protonated by the strong acid. This protonation converts the poor alkoxide leaving group into a good alcohol leaving group (R-OH), thereby activating the ether for nucleophilic attack. libretexts.orgchemistrysteps.com

The subsequent step depends on the structure of the alkyl groups attached to the oxygen. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.orgchemistrysteps.com In the case of this compound, the oxygen is bonded to a primary carbon that is beta-branched (sterically hindered). This steric hindrance slows down the rate of a direct Sₙ2 attack. However, the formation of a primary carbocation for an Sₙ1 pathway is highly unfavorable. pearson.com Therefore, the cleavage is most likely to proceed via an Sₙ2 mechanism, where the halide nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com The attack occurs on the primary carbon, displacing the 2-ethyl-1-butanol molecule. youtube.com If an excess of the hydrohalic acid is used, the alcohol formed will be further converted into a second molecule of the corresponding alkyl halide. chemistrysteps.com

The key steps in the Sₙ2 cleavage of this compound are:

Protonation of the Ether Oxygen: The ether is protonated by the strong acid (HX) to form a dialkyloxonium ion. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks one of the alpha-carbons next to the oxygen. byjus.com This is a concerted step where the C-O bond is broken as the C-X bond is formed. wikipedia.org

Product Formation: The initial products are an alkyl halide (1-halo-2-ethylbutane) and an alcohol (2-ethyl-1-butanol). chemistrysteps.com

Further Reaction (with excess acid): The 2-ethyl-1-butanol produced can be protonated and subsequently react with another halide ion to form a second molecule of the alkyl halide and water. chemistrysteps.com

While the Sₙ2 pathway is predominant for primary ethers, if the reaction conditions are forced (e.g., high temperatures), rearrangement of an intermediate carbocation could occur, leading to a mixture of products, although this is less likely than for secondary or tertiary systems. masterorganicchemistry.com

Interactive Table: Pathways for this compound Functionalization
PathwayReagentsMechanismKey IntermediatesProducts
Acid-Catalyzed Cleavage HBr or HISₙ2Dialkyloxonium ion1-Bromo-2-ethylbutane and 2-Ethyl-1-butanol
Further Reaction Excess HBr or HISₙ2Protonated alcohol1-Bromo-2-ethylbutane and Water

Side Reactions and Product Selectivity in this compound Chemistry

Dimerization and Oligomerization Phenomena

Dimerization and oligomerization are not typically reactions of the ether molecule itself but are significant side reactions that can occur during its synthesis, particularly in the acid-catalyzed dehydration of 2-ethyl-1-butanol. masterorganicchemistry.com This method involves heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. byjus.com While the desired reaction is the intermolecular dehydration of two alcohol molecules to form the ether, intramolecular dehydration can also occur, leading to the formation of an alkene, in this case, 2-ethyl-1-butene (B1580654). masterorganicchemistry.commasterorganicchemistry.com

Once the alkene is formed, the acidic conditions and elevated temperatures that favor ether synthesis can also promote the dimerization and oligomerization of this alkene. nih.govlibretexts.org The mechanism involves the protonation of the alkene to form a carbocation, which can then be attacked by another alkene molecule. nih.gov This process can repeat to form longer chains (oligomers). libretexts.org

Factors influencing these side reactions include:

Temperature: Higher temperatures generally favor the elimination reaction that forms the alkene over the substitution reaction that forms the ether. masterorganicchemistry.com For example, the synthesis of diethyl ether from ethanol (B145695) is optimal around 140°C, while at 150°C and above, elimination to ethylene (B1197577) becomes dominant. masterorganicchemistry.com

Acid Concentration: A higher concentration of a strong, non-nucleophilic acid can promote the polymerization of the intermediate alkene.

Substrate Structure: The branching in 2-ethyl-1-butanol can lead to the formation of a relatively stable secondary carbocation upon rearrangement after initial protonation and water loss, which can initiate oligomerization.

These polymerization reactions reduce the yield of the desired this compound and complicate the purification process due to the formation of a mixture of higher molecular weight hydrocarbons. libretexts.org

Interactive Table: Dimerization/Oligomerization Side Reactions
Reaction StepReactant(s)ConditionsProduct(s)
Alkene Formation 2-Ethyl-1-butanolH₂SO₄, Heat (>150°C)2-Ethyl-1-butene + Water
Initiation 2-Ethyl-1-butene + H⁺Acidic mediaSecondary carbocation
Propagation Carbocation + 2-Ethyl-1-buteneAcidic mediaDimeric carbocation
Termination Dimeric/Oligomeric carbocationDeprotonationDimer/Oligomer mixture

Competitive Elimination Reactions in Etherification

Elimination is a major competitive side reaction in the two main methods for synthesizing ethers: the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. wikipedia.orgbyjus.com The selectivity between the desired substitution (etherification) and elimination is highly dependent on the substrates, reagents, and reaction conditions. wikipedia.org

In Williamson Ether Synthesis: The synthesis of this compound via the Williamson method would involve the reaction of sodium 2-ethyl-1-butoxide with a 1-halo-2-ethylbutane. byjus.comwikipedia.org This is an Sₙ2 reaction where the alkoxide acts as a nucleophile. chemistrytalk.org However, alkoxides are also strong bases, and if the substrate is sterically hindered, the alkoxide may act as a base and abstract a proton from the beta-carbon, leading to an E2 elimination reaction. chemistrytalk.orglibretexts.org

Although 1-halo-2-ethylbutane is a primary alkyl halide, which generally favors Sₙ2, the branching at the beta-carbon provides significant steric hindrance. chemistrytalk.org This steric hindrance can make the nucleophilic attack on the alpha-carbon more difficult, increasing the likelihood of the alkoxide acting as a base and causing E2 elimination to yield 2-ethyl-1-butene. byjus.com The choice of base, solvent, and temperature is crucial to maximize the ether yield. wikipedia.org

In Acid-Catalyzed Dehydration of Alcohols: When preparing this compound from 2-ethyl-1-butanol using an acid catalyst, the reaction competes with intramolecular dehydration (E1 or E2 elimination). masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the alcohol's hydroxyl group to form a good leaving group (water). masterorganicchemistry.com

Sₙ2 Pathway (Ether Formation): A second molecule of the alcohol acts as a nucleophile and attacks the protonated alcohol, displacing water to form the ether after deprotonation. masterorganicchemistry.combyjus.com This pathway is generally favored for primary alcohols at lower temperatures. byjus.com

E1/E2 Pathway (Alkene Formation): At higher temperatures, the protonated alcohol can lose water to form an alkene. masterorganicchemistry.commasterorganicchemistry.com For a primary alcohol like 2-ethyl-1-butanol, the mechanism is likely E2, where a base (another alcohol molecule or the conjugate base of the acid) removes a proton from the beta-carbon as water departs. masterorganicchemistry.com If a carbocation were to form (E1), it would be a primary carbocation that would likely rearrange, further complicating the product mixture. masterorganicchemistry.comlibretexts.org

Controlling the reaction temperature is the most critical factor for favoring etherification over elimination in this method. masterorganicchemistry.com

Interactive Table: Etherification vs. Elimination
Synthesis MethodDesired Reaction (Substitution)Competitive Reaction (Elimination)Factors Favoring Elimination
Williamson Synthesis Sₙ2: Alkoxide + Alkyl Halide → EtherE2: Alkoxide (as base) + Alkyl Halide → AlkeneSteric hindrance in substrate, strong/bulky base, high temperature
Acid Dehydration Sₙ2: Alcohol + Protonated Alcohol → EtherE1/E2: Protonated Alcohol → Alkene + WaterHigh temperature, strong non-nucleophilic acids

State of the Art Spectroscopic and Chromatographic Characterization of 2 Ethyl 1 Butyl Ether

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise atomic connectivity of organic compounds. For a molecule like (2-Ethyl-1-butyl) ether, both ¹H and ¹³C NMR provide critical data regarding its complex, branched structure.

Dynamic Nuclear Polarization (DNP) is a sophisticated technique used to dramatically enhance the signal intensity in solid-state NMR (ssNMR) spectroscopy, thereby reducing acquisition times and enabling the detection of insensitive nuclei or low-concentration species. While traditionally challenging to characterize with precision, the substitution patterns in complex molecules like ethers can be elucidated using DNP-enhanced NMR. panacea-nmr.eu This method has proven particularly effective for determining the position of substituent groups in large biopolymers, such as methylcellulose ethers, at natural isotopic abundance. nih.govresearchgate.net

The core principle of DNP involves transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures. This enhancement allows for advanced experiments, such as ¹³C-¹³C correlation experiments, on materials without isotopic labeling. nih.govresearchgate.net For branched ethers, DNP-enhanced ssNMR could be a powerful tool for regioselective studies, confirming the precise location of the ether linkage and analyzing the conformation of the alkyl chains in a solid or aggregated state. This level of detailed characterization is crucial for understanding structure-property relationships in materials science and polymer chemistry. panacea-nmr.euacs.org

The solution-state NMR spectra of this compound provide a detailed map of its molecular framework. The chemical shifts are influenced by the electronegative oxygen atom, which deshields adjacent protons and carbons.

¹H NMR Spectroscopy: In the proton NMR spectrum, hydrogens on carbons directly attached to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. openstax.orgpressbooks.publibretexts.org The protons further from the oxygen atom resonate at higher fields, in the typical alkane region. The splitting patterns, or multiplicities, arise from spin-spin coupling between non-equivalent neighboring protons and are invaluable for confirming the connectivity.

Interactive Table: Predicted ¹H NMR Data for this compound Use the filter options to explore the predicted spectral data for each unique proton in the molecule.

LabelProton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupled to
aO-CH₂ -CH3.2 - 3.4Doublet (d)4HHb
bO-CH₂-CH 1.6 - 1.8Nonet (n)2HHa, Hc
cCH-CH₂ -CH₃1.3 - 1.5Quintet (quin)8HHb, Hd
dCH₂-CH₃ 0.8 - 1.0Triplet (t)12HHc

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. Similar to ¹H NMR, carbons bonded to the ether oxygen are deshielded and resonate downfield, typically in the 50 to 80 δ range. openstax.orgpressbooks.pub Other aliphatic carbons appear at higher fields.

Interactive Table: Predicted ¹³C NMR Data for this compound Use the filter options to explore the predicted spectral data for each unique carbon in the molecule.

LabelCarbon TypePredicted Chemical Shift (δ, ppm)
1O-C H₂70 - 75
2O-CH₂-C H35 - 45
3CH-C H₂-CH₃20 - 30
4CH₂-C H₃10 - 15

Vibrational Spectroscopy Applications in Ether Chemistry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is highly effective for confirming the presence of an ether functional group. The most characteristic absorption for aliphatic ethers is a strong, prominent C-O single-bond stretching vibration, which appears in the fingerprint region of the spectrum between 1000 and 1300 cm⁻¹. libretexts.org For simple aliphatic ethers, this peak is often found between 1050 and 1150 cm⁻¹. openstax.orgpressbooks.pub The absence of strong absorptions for hydroxyl (O-H, ~3200-3600 cm⁻¹) or carbonyl (C=O, ~1650-1750 cm⁻¹) groups is crucial for distinguishing an ether from an alcohol, ester, or carboxylic acid. libretexts.orgblogspot.com

Interactive Table: Characteristic IR Absorptions for this compound This table summarizes the key vibrational modes expected in the IR spectrum.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 3000C-H Stretch (sp³)Strong
1450 - 1470C-H Bend (CH₂)Medium
1375 - 1385C-H Bend (CH₃)Medium
1050 - 1150C-O StretchStrong

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorbance depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For a symmetrical molecule like this compound, vibrations that are symmetric with respect to the center of the molecule may be weak or absent in the IR spectrum but strong in the Raman spectrum.

The Raman spectrum of an ether will also show the characteristic C-H stretching and bending modes. Notably, the C-O-C symmetric stretch, which is often weak in the IR spectrum of aliphatic ethers, can be more readily observed in the Raman spectrum. blogspot.com Studies on other ethers, such as methyl tertiary butyl ether (MTBE), have identified intense and characteristic bands in the Raman spectrum, such as those originating from the tert-butyl group, which can be used for quantification even at low concentrations. dtu.dk This highlights the utility of Raman spectroscopy for detailed structural analysis and quantitative measurements.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

For this compound (C₁₂H₂₆O), the molecular ion peak (M⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.1984 g/mol ). The fragmentation of aliphatic ethers in MS is dominated by specific, predictable pathways:

α-Cleavage: This is a common and energetically favorable fragmentation pathway for ethers. It involves the cleavage of a carbon-carbon bond adjacent (alpha) to the oxygen atom, resulting in a resonance-stabilized oxonium ion. For this compound, this would involve the loss of a propyl radical (•CH₂CH₂CH₃) from one of the 2-ethylbutyl groups.

C-O Bond Cleavage: The direct cleavage of the carbon-oxygen bond can occur, leading to the formation of an alkyl cation.

Rearrangement Reactions: Hydrogen rearrangements can lead to the elimination of neutral molecules, such as alkenes.

In the mass spectra of various ethyl and butyl ethers, characteristic fragment ions are consistently observed, which aids in their identification. researchgate.netscielo.br

Interactive Table: Predicted Major Mass Fragments for this compound This table outlines the likely fragmentation pathways and resulting m/z values.

m/z ValueProposed Fragment IonFragmentation Pathway
186[C₁₂H₂₆O]⁺Molecular Ion (M⁺)
157[C₁₀H₂₁O]⁺Loss of an ethyl radical (•C₂H₅)
143[C₉H₁₉O]⁺Loss of a propyl radical (•C₃H₇) via α-cleavage
99[C₆H₁₁O]⁺Oxonium ion from α-cleavage
85[C₆H₁₃]⁺2-ethylbutyl cation from C-O cleavage
57[C₄H₉]⁺Butyl cation, a common fragment from further cleavage

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization and chemical ionization are two common methods used to generate these ions, each providing complementary information about the analyte's molecular weight and structure.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a radical cation known as the molecular ion (M•+). This process imparts significant energy, often leading to extensive fragmentation. For aliphatic ethers, the molecular ion peak is frequently weak or entirely absent. libretexts.org

The fragmentation of aliphatic ethers in EI-MS is dominated by predictable pathways:

α-Cleavage: The most characteristic fragmentation route for ethers is the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom (the α-position). youtube.comyoutube.com This process results in the expulsion of an alkyl radical and the formation of a stable, resonance-stabilized oxonium ion. The cleavage favors the loss of the largest possible alkyl radical. youtube.com

C-O Bond Cleavage: Heterolytic cleavage of the carbon-oxygen bond can also occur, generating an alkyl cation and an alkoxy radical.

For this compound (Molecular Weight: 186.34 g/mol ), the molecular ion [C₁₂H₂₆O]•+ would appear at m/z 186. The primary fragmentation pathway via α-cleavage would involve the loss of a propyl radical (•CH₂CH₂CH₃, 43 u), leading to the formation of a highly stable oxonium ion at m/z 143. This fragment is expected to be one of the most abundant peaks in the spectrum. Cleavage of the C-O bond could produce a 2-ethylbutyl cation at m/z 85.

Table 1: Predicted Major Fragment Ions for this compound in EI-MS This table is based on theoretical fragmentation patterns for aliphatic ethers.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Fragmentation Pathway Notes
186[C₁₂H₂₆O]•+Molecular IonExpected to be of very low abundance or absent.
143[C₈H₁₇O]⁺α-Cleavage (Loss of •C₃H₇)Likely a prominent or base peak due to oxonium ion stability.
85[C₆H₁₃]⁺C-O Bond CleavageFormation of the 2-ethylbutyl carbocation.
57[C₄H₉]⁺Secondary FragmentationCommon butyl fragment from further cleavage.
43[C₃H₇]⁺Secondary FragmentationCommon propyl fragment.

Chemical Ionization (CI) Mass Spectrometry

CI-MS is a "softer" ionization technique that results in less fragmentation and typically provides a clear indication of the molecular weight. jove.com In CI, a reagent gas (e.g., methane) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, usually through proton transfer, to form a protonated molecule, [M+H]⁺. jove.com

For this compound, CI-MS would be expected to show a strong peak for the protonated molecule at m/z 187. This provides unambiguous confirmation of the molecular mass. Fragmentation of the [M+H]⁺ ion can occur, often through the loss of a stable neutral molecule. For example, the protonated ether could lose a molecule of 2-ethyl-1-butanol (B44090) (C₆H₁₄O, 102 u) to yield a 2-ethylbutyl cation [C₆H₁₃]⁺ at m/z 85, or lose a molecule of 2-ethyl-1-butene (B1580654) (C₆H₁₂, 84 u). The analysis of di-sec-butyl ether, a structural isomer, by CI shows a stable protonated molecule at m/z 131, demonstrating the utility of this technique for determining the molecular weight of ethers. jove.com

Table 2: Predicted Major Ions for this compound in CI-MS (Methane Reagent Gas) This table is based on established principles of chemical ionization.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Formation Pathway Notes
187[C₁₂H₂₇O]⁺Protonation of Molecule ([M+H]⁺)Expected to be the base peak, confirming molecular weight.
85[C₆H₁₃]⁺Loss of neutral 2-ethyl-1-butanolA potential fragment ion from the protonated molecule.

**5.3.2. Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry, or MS/MS, is a technique used to determine the structure of ions by isolating them and inducing further fragmentation. nih.gov This method is particularly useful for distinguishing between isomers and confirming the connectivity of atoms within a molecule. An MS/MS experiment involves selecting a precursor ion (such as the molecular ion or a major fragment ion from a primary mass spectrum), subjecting it to collision-induced dissociation (CID) with an inert gas, and then analyzing the resulting product ions. nih.gov

**5.4. Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the physical properties of the analyte, particularly its volatility and polarity.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for volatile and thermally stable compounds like this compound. restek.commdpi.com In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a long, thin capillary column. fmach.it As each separated component exits the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a chemical fingerprint.

GC-MS is exceptionally well-suited for:

Purity Assessment: A pure sample of this compound will produce a single, sharp peak in the gas chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, which could be identified by their respective mass spectra.

Product Analysis: In a chemical reaction designed to synthesize the ether, GC-MS can be used to monitor the reaction's progress. It can confirm the presence of the desired product in the reaction mixture and help identify any byproducts or unreacted starting materials.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a very high degree of confidence in the identification of the compound.

High-performance liquid chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. It is ideal for compounds that are non-volatile or thermally unstable. hta-it.com Direct analysis of a volatile and relatively nonpolar compound like this compound by standard HPLC methods (e.g., reversed-phase) is generally not practical due to poor retention and the availability of the more suitable GC-MS technique.

However, HPLC becomes highly relevant for the analysis of non-volatile ether derivatives . libretexts.org Derivatization is the process of chemically modifying a compound to enhance its analytical properties. researchgate.net For instance, if this compound were part of a larger, non-volatile molecule (e.g., a complex natural product or polymer), HPLC would be the method of choice for separation.

Furthermore, analytes that lack a chromophore (a part of the molecule that absorbs UV-Visible light) are often derivatized to make them detectable by common HPLC detectors. libretexts.orgresearchgate.net While the ether itself does not have a strong chromophore, precursor alcohols or related functional groups could be reacted with derivatizing agents to attach a UV-active or fluorescent tag, enabling highly sensitive quantification by HPLC.

Theoretical and Computational Chemistry Approaches to 2 Ethyl 1 Butyl Ether

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and bond energies. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Bond Dissociation Enthalpies (BDEs)

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It is particularly valuable for predicting thermochemical properties like Bond Dissociation Enthalpies (BDEs), which quantify the energy required to break a specific chemical bond homolytically wikipedia.org. The BDE of a C-H bond is a critical parameter for understanding the combustion and autoignition characteristics of ethers, as it relates to the initial steps of radical chain reactions.

DFT studies on various ethers have shown that the choice of the exchange-correlation functional is crucial for obtaining accurate BDE values. ul.ptubbcluj.ro Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide reliable results. For instance, studies on simple ethers like dimethyl ether and cyclic ethers like tetrahydrofuran (B95107) have demonstrated that functionals such as B3LYP, B3P86, and mPW1PW1 can predict C-H BDEs that are in good agreement with experimental data when appropriate isodesmic or isogyric reaction schemes are used. ul.pt The B3P86 functional, in particular, has been noted for its acceptable performance in calculating bond homolysis reactions directly. ul.pt

For a branched ether like (2-Ethyl-1-butyl) ether, DFT calculations can be employed to determine the BDEs for the various types of C-H and C-O bonds within the molecule. The stability of the resulting radical species is a key factor influencing the BDE; factors such as hyperconjugation and steric strain in the radical structure play a significant role. ul.ptresearchgate.net Computational analysis suggests that C-H bonds adjacent to the ether oxygen (α-C-H bonds) are typically weaker and more susceptible to abstraction than other C-H bonds in the molecule due to the stabilization of the resulting radical by the oxygen atom.

Table 1: Comparison of DFT Functionals for C-H Bond Dissociation Enthalpy (kJ mol⁻¹) in Dimethyl Ether This table is illustrative and based on general findings for similar compounds.

Functional Calculated BDE (kJ mol⁻¹) Deviation from Experiment
BLYP 375.2 -23.1
B3LYP 390.1 -8.2
B3P86 395.5 -2.8
mPW1PW91 391.4 -6.9

Experimental value is approximately 398.3 kJ mol⁻¹.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures, molecular modeling and dynamics simulations are used to explore the conformational flexibility and reactive trajectories of molecules over time.

Conformational Energy Landscapes of Branched Ethers

Branched ethers like this compound possess significant conformational flexibility due to rotation around their numerous single bonds. The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape. rsc.orgnih.gov Mapping this landscape is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Molecular mechanics, a method based on classical physics, is often used for an initial, rapid exploration of the conformational space. researchgate.netscienceopen.com This is followed by higher-level quantum chemical calculations on the low-energy conformers to refine their geometries and relative energies. researchgate.netscienceopen.com For branched molecules, the landscape can be complex, with multiple local energy minima separated by rotational energy barriers. ucl.ac.uk The global minimum energy conformation represents the most stable structure of the molecule. The presence and accessibility of other low-energy conformers can be important for its reactivity, as different conformers may present different sites for chemical attack.

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways from reactants to products, including the high-energy transition states that must be overcome. nih.govresearchgate.net

For ethers, computational studies have explored various reaction pathways, including combustion, oxidation, and elimination reactions. nih.govacs.orgresearchgate.net These studies involve locating the transition state structure for each elementary reaction step and calculating the activation energy (the energy barrier). Methods like variational transition state theory can be used to calculate temperature-dependent reaction rate coefficients. nih.govacs.org For instance, the mechanism of hydrogen abstraction by radicals, a key step in ether combustion, has been extensively studied. acs.org These calculations reveal how the structure of the ether influences reactivity, such as which C-H bonds are most susceptible to abstraction. acs.org Analysis of the transition state provides insight into the geometry and electronic structure of the molecule as it transforms from reactant to product. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net The goal is to develop predictive models that can estimate the properties of new or untested compounds based solely on their molecular structure.

A typical QSPR study involves several steps:

Descriptor Generation : A large number of numerical descriptors are calculated for a set of molecules with known properties. These descriptors can encode topological, geometrical, electronic, or constitutional information. nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a subset of these descriptors to the property of interest. acs.orgbirmingham.ac.uk

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and external test sets. nih.gov

QSPR models have been successfully developed for various properties of ethers and other organic compounds, including boiling point, vapor pressure, solubility, and partition coefficients. acs.orgnih.gov For example, descriptors such as molecular weight, polarizability, and total energy have been shown to correlate well with properties like vapor pressure and octanol-water partition coefficients for classes of ethers. nih.gov Such models are valuable in chemical engineering and environmental science for predicting the behavior of compounds like this compound without the need for extensive experimental measurements.

Table 2: Examples of Molecular Descriptors Used in QSPR Models for Ethers

Descriptor Type Example Descriptors Related Property
Constitutional Molecular Weight, Atom Count Boiling Point, Density
Topological Connectivity Indices Boiling Point, Viscosity
Quantum Chemical Total Energy, Dipole Moment Vapor Pressure, Solubility
Geometrical Molecular Volume, Surface Area Partition Coefficient

Development of Predictive Models for Reactivity and Stability

Predictive modeling is a cornerstone of computational chemistry, enabling the estimation of a molecule's reactivity and stability without the need for empirical measurement. These models are broadly categorized into quantum mechanical methods, which are based on the fundamental laws of physics, and machine learning approaches, which learn from existing data to make new predictions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to study the electronic structure of ethers. hep.com.cnacs.org These calculations can provide detailed information about the molecule's geometry, orbital energies, and the transition states of potential reactions. For this compound, DFT could be used to model its reaction mechanisms, such as ether cleavage or oxidation, by calculating the activation barriers for various reaction pathways. hep.com.cn The stability of the ether can be assessed by computing its thermodynamic properties, including its heat of formation and bond dissociation energies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another powerful predictive tool. nih.govwikipedia.org These statistical models correlate the chemical structure of a molecule with its biological activity or physical properties. wikipedia.org For a series of ethers including this compound, a QSAR model could be developed to predict a specific property, such as its boiling point, solubility, or even its potential toxicity, based on a set of calculated molecular descriptors. nih.gov These descriptors can encode various aspects of the molecular structure, such as its size, shape, and electronic properties.

In recent years, machine learning has revolutionized the field of predictive chemistry. nih.govneurips.cc By training on large datasets of known chemical reactions and properties, machine learning models can learn complex structure-reactivity relationships that may not be immediately obvious from first principles. nih.govcam.ac.uk For instance, a neural network could be trained to predict the outcome of a reaction involving this compound under various conditions, or to estimate its stability in different chemical environments. nih.gov The development of such models is greatly facilitated by the increasing availability of large chemical databases and advancements in computing power.

To illustrate the type of data generated from these predictive models, the following table presents hypothetical results from a computational study on a series of symmetric ethers, including this compound.

EtherPredicted Boiling Point (°C)Calculated Heat of Formation (kJ/mol)Predicted Aqueous Solubility (g/L)
Diethyl ether34.6-252.369
Di-n-propyl ether90.1-289.16.1
Di-n-butyl ether142.4-325.90.5
This compound 135.8 -318.5 0.8

This table contains hypothetical data for illustrative purposes and is not based on experimental measurements for this compound.

Computational Design of Novel Ether Structures

Beyond predicting the properties of existing molecules, computational chemistry also plays a crucial role in the design of novel chemical structures with desired functionalities. This process, often referred to as in silico design, allows chemists to explore a vast chemical space and identify promising candidates for synthesis and testing. arxiv.org

The design of new ether structures can be guided by the insights gained from predictive models. For example, if the goal is to design an ether with enhanced stability, computational methods can be used to screen a library of virtual compounds and identify those with the most favorable thermodynamic and kinetic properties. nih.gov By systematically modifying the structure of a parent molecule like this compound and evaluating the properties of the resulting analogs, it is possible to establish structure-property relationships that can guide the design process.

Molecular docking is a computational technique that is particularly useful in the design of molecules with specific biological activities. biointerfaceresearch.com This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. biointerfaceresearch.com While not directly applicable to the reactivity and stability of this compound itself, this approach could be used to design novel ether-containing molecules that can act as inhibitors or activators of a particular biological process. nih.gov

The generation of novel molecular structures can also be automated using algorithms that explore the chemical space around a starting molecule. arxiv.org These methods can generate a diverse set of new molecules that are then evaluated using predictive models to identify the most promising candidates. This iterative process of generation and evaluation can significantly accelerate the discovery of new molecules with desired properties.

The following table provides an example of how computational design might be used to explore derivatives of a parent ether structure to optimize a particular property, in this case, predicted thermal stability.

CompoundParent StructureModificationPredicted Decomposition Temperature (°C)
This compound C12H26O-250
Derivative AC12H26OFluorination of ethyl group275
Derivative BC12H26OIntroduction of a cyclic moiety290
Derivative CC12H26OReplacement of oxygen with sulfur230

This table contains hypothetical data for illustrative purposes.

Non Traditional and Emerging Industrial Applications of 2 Ethyl 1 Butyl Ether

Role as an Oxygenated Fuel Additive Research

The primary focus of non-traditional research into (2-Ethyl-1-butyl) ether is its application as an oxygenated fuel additive. Similar to well-known ethers like Ethyl tert-butyl ether (ETBE), it has the potential to enhance gasoline octane (B31449) ratings and improve combustion efficiency, leading to reduced emissions. Research in this area is concentrated on developing efficient production methods and understanding the kinetics of its formation, particularly in complex fuel blends.

Reactive distillation (RD) is a key technology being explored for the synthesis of fuel ethers like this compound. This process intensifies operations by combining the chemical reaction and the separation of products into a single unit. usm.my This integration offers significant advantages over conventional processes, including increased reactant conversion, better energy efficiency, and lower capital costs. acs.org The synthesis of fuel ethers is typically a reversible etherification reaction, which is equilibrium-limited at higher temperatures. acs.org Reactive distillation effectively overcomes this limitation by continuously removing the ether product from the reaction zone, which shifts the equilibrium toward product formation. ijcce.ac.ir

Process simulation software, such as Aspen Plus and HYSYS, plays a crucial role in designing and optimizing these RD systems. ijcce.ac.irugm.ac.id Mathematical models based on MESH (Material balance, Equilibrium, Summation, and Heat balance) equations, supplemented with reaction kinetics, are used to simulate column performance. acs.orgacs.org These simulations allow researchers to investigate the effects of key operating variables on process performance.

Optimization studies using tools like the Genetic Algorithm (GA) linked with simulation software have shown potential for significant improvements. ijcce.ac.ir For the production of ETBE, a similar fuel ether, optimizing parameters such as feed temperatures, feed pressure, and reboiler duty can lead to a substantial increase in total annual profit and a decrease in energy consumption. ijcce.ac.ir

Table 1: Key Operating Parameters and Their Effects in Reactive Distillation for Ether Production

ParameterEffect on ProcessOptimization Goal
Reflux Ratio Affects separation efficiency and product purity. Higher ratios can increase purity but also energy consumption.Find an optimal ratio that balances purity with reboiler duty. usm.my
Reboiler Duty Controls the amount of vapor generated, impacting separation and reaction rates within the column.Minimize to reduce energy costs while maintaining target conversion and purity. usm.myijcce.ac.ir
Feed Location The stage at which reactants are introduced can significantly impact conversion and product distribution.Optimize locations for reactants to maximize their contact in the reactive zone. usm.my
Number of Reactive Stages Determines the residence time and catalyst volume in the reaction zone, directly affecting conversion.Maximize conversion up to the point of diminishing returns to minimize column height and cost. usm.my

This interactive table is based on data from simulation studies of fuel ether production. usm.myijcce.ac.ir

To create effective fuel blends, it is often necessary to produce multiple ethers simultaneously within the same reaction unit. ub.edu Understanding the reaction kinetics of these simultaneous processes is critical for process design and optimization. Kinetic studies on the liquid-phase etherification of alcohols with various olefins over acidic ion-exchange resins, such as Amberlyst™ 35, provide fundamental insights. ub.eduresearchgate.net

Research on the simultaneous synthesis of ETBE and Butyl tert-butyl ether (BTBE) has shown that different alcohols compete for the same catalytic active sites. ub.edu Studies indicate that ethanol (B145695) is preferentially adsorbed over 1-butanol (B46404) on the catalyst, which can hinder the formation rate of the larger ether (BTBE) when both are produced together. ub.edu This is noteworthy because larger primary alcohols generally exhibit higher reactivity with isobutene when reacting individually. ub.edu

The reaction mechanisms are often described by Eley-Rideal (ER) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.net In many cases, an ER-type mechanism provides the best fit, where an alcohol molecule adsorbs onto an active site and then reacts with an olefin from the bulk liquid phase. researchgate.netub.edu Kinetic models are developed by conducting isothermal experiments in batch reactors across a range of temperatures and initial reactant concentrations. ub.edurecercat.cat

Table 2: Apparent Activation Energies for Simultaneous Etherification Reactions

ReactionReactantsProductCatalystApparent Activation Energy (kJ/mol)
ETBE FormationIsobutene + EthanolEthyl tert-butyl ether (ETBE)Amberlyst™ 3572.8 ± 1.4 ub.edu
TAEE Formation2-methyl-1-butene + Ethanoltert-Amyl ethyl ether (TAEE)Amberlyst™ 3574.9 ± 2.8 ub.edu
TAEE Formation2-methyl-2-butene + Ethanoltert-Amyl ethyl ether (TAEE)Amberlyst™ 3581.2 ± 2.2 ub.edu
Isomerization2-methyl-1-butene2-methyl-2-buteneAmberlyst™ 3576.5 ± 7.2 ub.edu

This table presents data from a kinetic study on the simultaneous etherification of ethanol with C4 and C5 olefins. ub.edu

The production of branched ethers like this compound involves several key chemical engineering challenges. The synthesis often begins with branched alcohols, which can be produced through processes like the Guerbet reaction from smaller, biomass-derived alcohols such as ethanol. rsc.orgresearchgate.net The subsequent etherification step, where two alcohol molecules are dehydrated to form an ether, is catalyzed by acids. wikipedia.org

A significant challenge is managing the selectivity of the reaction. In the acid-catalyzed conversion of alcohols, branched alcohols are far more selective toward forming olefins (65–75%) compared to linear alcohols, which convert to ethers with over 90% selectivity. rsc.orgresearchgate.net This competition between etherification and dehydration (olefin formation) must be carefully controlled. Etherification can occur through two main mechanisms: a direct reaction between two alcohols or an indirect pathway involving an alcohol reacting with an olefin intermediate. rsc.orgresearchgate.net

Controlling the degree of branching in the precursor molecules is another important aspect, particularly in polymer applications, and similar principles of controlling reaction conditions can be applied to the synthesis of specific branched ethers. acs.org The use of heterogeneous catalysts, such as acidic resins, simplifies product separation and catalyst recovery, which are important considerations for industrial-scale production. rsc.org

Advanced Solvent Applications in Organic Synthesis and Industrial Processes

Ethers are widely recognized for their utility as solvents due to their ability to dissolve a broad range of organic compounds and their general inertness in many reaction conditions. guidechem.com Butyl ethyl ethers, a class to which this compound belongs, are used as solvents in the production of pharmaceuticals, perfumes, and flavors, as well as in paint thinners and cleaning agents. guidechem.com The branched structure of this compound influences its physical properties, such as boiling point and solvency, making it a candidate for specialized applications.

In organic synthesis, its role is to act as an inert reaction medium, dissolving reactants and facilitating their interaction to form the desired products. guidechem.com The low polarity and aprotic nature of ethers make them suitable for reactions involving organometallic reagents, such as Grignard reactions. The specific branching of this compound may offer unique solubility characteristics compared to its linear isomers. Research in this area would involve characterizing its performance as an extraction solvent and as a medium for various organic transformations.

Research into this compound as a Component in Polymer Science and Material Synthesis

The ether linkage is a fundamental component in various polymers, such as poly(vinyl ethers) (PVEs) and poly(ether ether ketone) (PEEK). mdpi.comresearchgate.net PVEs find applications as adhesives, lubricants, and films. mdpi.com Research in this field includes the synthesis of statistical copolymers, for example, by copolymerizing different vinyl ether monomers like n-butyl vinyl ether and 2-chloroethyl vinyl ether using metallocene-mediated cationic polymerization. mdpi.com The incorporation of a branched alkyl group from a monomer like 2-ethyl-1-butyl vinyl ether could be investigated to modify polymer properties, such as glass transition temperature and solubility.

In the field of thermosetting polymers, ethers are integral to the structure of epoxy resins (e.g., diglycidyl ether of bisphenol-A). researchgate.net Studies have explored blending epoxy resins with other polymers containing ether linkages to enhance properties. The cure kinetics and morphology of these blends are studied to understand how the components interact and phase-separate, which ultimately determines the final material properties. researchgate.net While direct research on this compound in polymer synthesis is not widely documented, its structure suggests potential use as a reactive monomer (after functionalization) or as a modifying agent to tailor the properties of existing polymer systems.

Investigative Studies on this compound in Biomass Conversion Technologies

A significant area of emerging research is the synthesis of fuel-range ethers and other valuable chemicals from biomass-derived feedstocks. rsc.org Ethanol, which can be produced renewably from biomass, serves as a platform molecule for building larger compounds. rsc.org A two-stage process has been explored where ethanol is first converted into a mixture of higher linear and branched alcohols via Guerbet coupling. rsc.orgresearchgate.net This mixture of C4+ alcohols can then be used in a subsequent etherification step to produce distillate-range ethers, including structures analogous to this compound.

This pathway is of particular interest as it converts a low-carbon alcohol into higher-molecular-weight ethers suitable for use as cetane-improvers in diesel fuel. rsc.orgresearchgate.net The olefins that are co-produced can be hydrogenated for gasoline blending or oligomerized to produce jet-fuel-range paraffins. rsc.org This integrated approach represents a promising route for upgrading bio-ethanol into advanced biofuels and demonstrates a direct link between biomass conversion technology and the production of complex branched ethers.

Future Research Trajectories and Challenges in 2 Ethyl 1 Butyl Ether Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The sustainable synthesis of ethers is a key focus of green chemistry, aiming to replace traditional methods with more environmentally benign processes. alfa-chemistry.com Future research in the synthesis of (2-Ethyl-1-butyl) ether will likely concentrate on the development of innovative catalytic systems that are efficient, selective, and recyclable.

A primary route to this compound is the acid-catalyzed dehydration of 2-ethyl-1-butanol (B44090). masterorganicchemistry.comwikipedia.orglibretexts.org Traditional methods often rely on strong mineral acids, which pose challenges in terms of corrosion, catalyst separation, and waste generation. Consequently, a significant research trajectory involves the design and application of solid acid catalysts. These materials offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. osti.gov

Key areas for future investigation include:

Heterogeneous Catalysts: Zeolites, sulfated metal oxides, and ion-exchange resins are promising candidates for the dehydration of 2-ethyl-1-butanol. Research will likely focus on tailoring the acidic properties and pore structures of these materials to maximize the selectivity towards ether formation while minimizing the competing elimination reaction that yields alkenes. osti.gov

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites could offer enhanced control over the reaction pathways. For instance, in the Guerbet reaction to produce 2-ethyl-1-hexanol from n-butanol, bifunctional catalysts have proven effective. researchgate.net A similar approach could be explored for the direct conversion of simpler alcohols to this compound and other branched ethers.

Nanocatalysts: The unique properties of nanomaterials, such as high surface area and quantum size effects, can be harnessed to develop highly active and selective catalysts. Research into metal oxide nanoparticles or supported metal nanoparticles could lead to novel catalytic systems for ether synthesis under milder reaction conditions.

The following table outlines potential catalytic systems for the sustainable synthesis of this compound, based on existing research on similar etherification reactions.

Catalyst TypePotential AdvantagesResearch Challenges
Zeolites (e.g., H-ZSM-5, Beta) High thermal stability, shape selectivity, tunable acidity.Deactivation due to coking, optimization of pore size to accommodate branched reactants.
Sulfated Metal Oxides (e.g., Sulfated Zirconia) Strong acidity, high activity at lower temperatures.Leaching of sulfate (B86663) groups, long-term stability.
Ion-Exchange Resins (e.g., Amberlyst) Readily available, effective at low temperatures.Limited thermal stability, swelling in certain solvents.
Bifunctional Metal-Acid Catalysts Potential for one-pot synthesis from smaller alcohols, enhanced selectivity.Balancing acid-base properties, catalyst deactivation.

Elucidation of Complex Reaction Mechanisms for High-Value Ether Derivatives

A thorough understanding of the reaction mechanisms governing the formation of this compound and its potential derivatives is fundamental for optimizing reaction conditions and designing more efficient catalysts. The acid-catalyzed dehydration of primary alcohols to form symmetrical ethers is generally understood to proceed via an S_N2 mechanism, where one alcohol molecule, once protonated, is attacked by another alcohol molecule. masterorganicchemistry.comlibretexts.org However, for branched primary alcohols like 2-ethyl-1-butanol, the steric hindrance introduced by the ethyl group at the beta-position may influence the reaction pathway.

Future mechanistic studies should aim to:

Investigate the S\sub>N1 vs. S\sub>N2 Pathways: While the S\sub>N2 pathway is typical for primary alcohols, the branched nature of 2-ethyl-1-butanol might introduce a higher propensity for carbocation formation, potentially opening up an S\sub>N1 pathway, especially under forcing conditions. stackexchange.com Detailed kinetic studies and computational modeling will be essential to discern the dominant mechanism.

Characterize Reaction Intermediates: The identification and characterization of key intermediates, such as protonated alcohols and potential carbocations, are crucial. Spectroscopic techniques, coupled with theoretical calculations, can provide valuable insights into the structure and stability of these transient species.

Model Side Reactions: The primary side reaction in the dehydration of 2-ethyl-1-butanol is the formation of 2-ethyl-1-butene (B1580654) via an elimination reaction. masterorganicchemistry.com A comprehensive mechanistic model must account for the factors that favor etherification over elimination, such as temperature, catalyst acidity, and substrate concentration.

A proposed simplified reaction network for the acid-catalyzed conversion of 2-ethyl-1-butanol is presented below:

Figure 1: Simplified Reaction Network for 2-Ethyl-1-Butanol Conversion

Advancements in In Situ Spectroscopic Monitoring of Ether Reactions

Real-time monitoring of chemical reactions provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For the synthesis of this compound, the application of in situ spectroscopic techniques represents a significant area for future research.

Promising techniques for monitoring the etherification of 2-ethyl-1-butanol include:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the concentration of reactants (2-ethyl-1-butanol) and products (this compound and 2-ethyl-1-butene) by monitoring their characteristic vibrational bands in real-time. This allows for the determination of reaction rates and the influence of process variables on product distribution.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture. This would be particularly useful for identifying and quantifying different isomers and for distinguishing between the ether product and any potential by-products.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly well-suited for studying reactions in aqueous media and for analyzing catalyst structures under reaction conditions.

The following table summarizes the potential applications of in situ spectroscopic techniques for studying the synthesis of this compound.

Spectroscopic TechniqueInformation ObtainableChallenges and Considerations
In Situ FTIR Real-time concentration profiles of reactants and products, reaction kinetics, detection of carbonyl by-products.Overlapping spectral features, sensitivity to changes in the reaction medium.
In Situ NMR Unambiguous identification and quantification of all species, stereochemical information.Lower sensitivity compared to FTIR, requires specialized probes for high-pressure reactions.
Raman Spectroscopy Catalyst characterization under reaction conditions, monitoring of C=C bond formation in alkene by-products.Weak Raman scattering for some organic functional groups, potential for fluorescence interference.

Predictive Modeling for Rational Design of Branched Ether Functionality

Computational chemistry and molecular modeling are increasingly powerful tools for the rational design of molecules with desired properties and for predicting their behavior in chemical processes. In the context of this compound and its derivatives, predictive modeling can accelerate research and development in several key areas.

Future research in this domain should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structures of reactants, intermediates, transition states, and products. This information is vital for elucidating reaction mechanisms and for understanding the origins of catalytic activity and selectivity.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be developed to predict the physical and chemical properties of a wide range of branched ethers based on their molecular structure. nih.gov This would be valuable for screening potential candidates for specific applications, such as solvents or fuel additives, without the need for extensive experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of branched ethers in different environments, such as in solution or at interfaces. This can be used to predict properties like viscosity, diffusion coefficients, and solvation characteristics.

Exploration of New Industrial Niches and Green Applications for this compound

While specific industrial applications for this compound are not well-documented, its molecular structure suggests potential uses in several areas, particularly those aligned with the principles of green chemistry. acs.org The branched alkyl chains can impart properties such as low freezing points and good lubricity, which are desirable in a number of applications.

Future research into the applications of this compound should explore its potential as a:

Green Solvent: Ethers are widely used as solvents, and there is a growing demand for more environmentally friendly alternatives to traditional solvents. alfa-chemistry.com The properties of this compound, such as its expected low water solubility and moderate boiling point, could make it a suitable candidate for use in extractions, reactions, and formulations.

Biofuel Additive: Branched ethers are known to be excellent gasoline and diesel fuel additives, as they can improve octane (B31449) and cetane numbers, respectively, and reduce emissions. researchgate.netiea-amf.orgyoutube.comglobalfuelethers.com The high oxygen content and branched structure of this compound suggest that it could be a valuable component in next-generation biofuels.

Specialty Chemical Intermediate: The ether linkage in this compound can be cleaved under certain conditions, making it a potential intermediate for the synthesis of other valuable chemicals. libretexts.org Research into the selective cleavage of this and other branched ethers could open up new synthetic pathways.

The following table provides a prospective overview of potential green applications for this compound.

Application AreaPotential BenefitsKey Properties to Investigate
Green Solvent Low toxicity, biodegradability, high solvency for non-polar compounds.Solvency power for a range of solutes, flash point, vapor pressure, environmental fate.
Biofuel Additive Increased octane/cetane number, reduced particulate matter and CO emissions, improved cold flow properties.Blending octane/cetane number, effect on fuel properties (e.g., viscosity, distillation curve), engine performance and emissions testing.
Lubricant Base Stock Good thermal and oxidative stability, low pour point.Viscosity index, lubricity, compatibility with additives.
Plasticizer Improved flexibility and durability of polymers.Compatibility with various polymers (e.g., PVC), plasticizing efficiency, migration resistance.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2-Ethyl-1-butyl) ether and its metal complexes?

  • Methodological Answer : The synthesis typically involves reacting 2-butoxyethanol with potassium hydroxide and carbon disulfide under controlled conditions. For example, 2-butoxyethanol (0.10 mol) is added to aqueous KOH (0.10 mol), cooled in an ice bath, followed by dropwise addition of CS₂ (0.10 mol). The resulting potassium 2-butoxyethylxanthate precipitate is filtered, washed with ethanol, and dried under vacuum . Metal complexes (e.g., [M(2-BuoEtxant)₂], M = Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) are formed by reacting the xanthate with metal salts and ligands like 1,10-phenanthroline or ethylenediamine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies structural features (e.g., ether linkages, substituents) by analyzing chemical shifts and splitting patterns.
  • IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolves crystal structures of metal complexes, providing bond lengths and coordination geometry .
  • Elemental Analysis : Validates stoichiometry by comparing experimental and theoretical C/H/N percentages.

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Coordination Chemistry : Acts as a ligand in transition metal complexes, influencing redox properties and catalytic activity .
  • Organic Synthesis : Serves as a solvent or intermediate in reactions requiring ether-stabilized intermediates.
  • Material Science : Explored for designing supramolecular architectures due to its flexible backbone .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., NMR + XRD) to confirm structural assignments. For instance, ambiguous NMR peaks can be clarified via XRD-determined bond angles .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
  • Sample Purity : Re-synthesize or recrystallize compounds to rule out impurities causing spectral noise .

Q. What thermodynamic parameters are critical for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Equilibrium Constants : Monitor reaction reversibility (e.g., in acid-catalyzed etherification) using techniques like gas chromatography. Adjust temperature/pH to favor product formation.
  • Activation Energy : Determine via Arrhenius plots to identify optimal reaction rates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in SN2 pathways, while non-polar solvents stabilize intermediates .

Q. How can this compound be tailored for use in ligand design for transition metal catalysts?

  • Methodological Answer :

  • Ligand Modification : Introduce electron-withdrawing/donating groups to the ether backbone to modulate metal-ligand bond strength.
  • Coordination Geometry : Pair with chelating ligands (e.g., phenanthroline) to enforce specific geometries (e.g., octahedral vs. tetrahedral) .
  • Stability Studies : Assess thermal/oxidative stability of complexes under reaction conditions using thermogravimetric analysis (TGA).

Q. What strategies ensure a comprehensive literature review for this compound research?

  • Methodological Answer :

  • Database Searches : Use CAS Registry (e.g., "2-Ethyl-1-butyl ether" OR "CAS 1391052-86-0") across SciFinder, Web of Science, and PubMed. Include synonyms (e.g., "2-BuoEtxant") .
  • Keyword Filters : Combine terms like "synthesis," "spectroscopy," and "coordination chemistry" with Boolean operators.
  • Citation Tracking : Follow references from seminal papers (e.g., metal-complex studies ) to identify foundational work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.